molecular formula C10H7F3 B2448712 6-(trifluoromethyl)-1H-indene CAS No. 321937-10-4

6-(trifluoromethyl)-1H-indene

Cat. No. B2448712
Key on ui cas rn: 321937-10-4
M. Wt: 184.161
InChI Key: YUVDIEALUPJKEE-UHFFFAOYSA-N
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Patent
US08680104B2

Procedure details

Methylene chloride (0.6 L) was added to a 1 L flask containing 2-allyl-4-(trifluoromethyl)-1-vinylbenzene (80.0 g, 0.377 mol). Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride (Grubbs catalyst, 1st generation) (3.1 g, 0.0038 mol) was added to the solution and the resulting solution was refluxed overnight (18 h). The solvent was evaporated to give a dark oil, which was passed through a silica gel plug using pentane. After pentane was carefully removed, 57 g (82.8%) of pure product was collected as slight brown oil. 1H NMR (400 MHz, CDCl3) δ (ppm) 7.72 (s, 1H), 7.55 (d, 1H), 7.48 (d, 1H), 6.93 (m, 1H), 6.74 (m, 1H), 3.46 (brs, 1H).
Quantity
0.6 L
Type
reactant
Reaction Step One
Name
2-allyl-4-(trifluoromethyl)-1-vinylbenzene
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[CH2:4]([C:7]1[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[CH:9][C:8]=1[CH:17]=[CH2:18])C=C>C=CC1C=CC=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Ru]Cl.CCCCC>[F:16][C:13]([F:14])([F:15])[C:11]1[CH:12]=[C:7]2[C:8]([CH:17]=[CH:18][CH2:4]2)=[CH:9][CH:10]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0.6 L
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
2-allyl-4-(trifluoromethyl)-1-vinylbenzene
Quantity
80 g
Type
reactant
Smiles
C(C=C)C1=C(C=CC(=C1)C(F)(F)F)C=C
Step Three
Name
Quantity
3.1 g
Type
catalyst
Smiles
C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed overnight (18 h)
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a dark oil, which
CUSTOM
Type
CUSTOM
Details
After pentane was carefully removed
CUSTOM
Type
CUSTOM
Details
57 g (82.8%) of pure product was collected as slight brown oil

Outcomes

Product
Name
Type
Smiles
FC(C1=CC=C2C=CCC2=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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